4-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

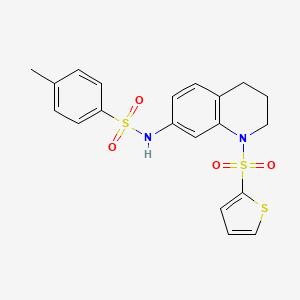

This compound is a benzenesulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a thiophene-2-sulfonyl group. The structural complexity arises from the fusion of aromatic and heterocyclic moieties, which are critical for modulating biological activity, particularly in targeting enzymes or receptors associated with inflammation or cancer pathways .

Properties

IUPAC Name |

4-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S3/c1-15-6-10-18(11-7-15)28(23,24)21-17-9-8-16-4-2-12-22(19(16)14-17)29(25,26)20-5-3-13-27-20/h3,5-11,13-14,21H,2,4,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDPYMYHOODPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative with a complex structure that includes a tetrahydroquinoline core and a thiophene moiety. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : CHNOS

- Key Functional Groups :

- Sulfonamide group (-SONH)

- Tetrahydroquinoline ring

- Thiophene ring

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide functional group is known for its antibacterial properties, while the tetrahydroquinoline structure may contribute to additional pharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antibacterial Activity : The sulfonamide group is traditionally associated with antibacterial properties. Studies have shown that modifications in the sulfonamide structure can enhance activity against various bacterial strains.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation, possibly through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that variations in the substituents on the tetrahydroquinoline or thiophene rings can lead to significant changes in biological activity. For instance:

- Substituent Variations : The introduction of different alkyl or aryl groups can enhance solubility and bioavailability.

- Positioning of Functional Groups : The position of the sulfonamide group relative to other functional groups plays a crucial role in determining the compound's efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds with similar structures have shown promising anticancer properties. For instance, derivatives of benzenesulfonamides have been evaluated for their activity against various cancer cell lines such as HeLa, HCT-116, and MCF-7. Research indicates that modifications in the structure significantly influence their efficacy against these cancer types .

- A study highlighted that specific substitutions on the thiophene ring enhance the anticancer activity of related compounds, suggesting a similar potential for 4-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide .

-

Antimicrobial Properties :

- Compounds containing sulfonamide groups are known for their antimicrobial activities. Studies have demonstrated that sulfonamide derivatives exhibit broad-spectrum antibacterial effects against various pathogens . The incorporation of thiophene may further enhance this activity through improved interaction with microbial targets.

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following factors should be considered:

- Substituents on the Thiophene Ring : Variations in substituents can significantly alter biological activity.

- Tetrahydroquinoline Modifications : Alterations to this core structure may enhance selectivity and potency against specific targets.

Table 1: Comparison of Related Compounds and Their Activities

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Sulfonamide + Thiophene | High (MCF-7) | Moderate |

| Compound B | Tetrahydroquinoline + Sulfonamide | Moderate (HCT-116) | High |

| This compound | Tetrahydroquinoline + Thiophene + Sulfonamide | TBD | TBD |

Case Studies

Several studies have investigated compounds structurally similar to this compound:

- Anticancer Study : A derivative was tested against breast cancer cell lines and showed significant inhibition of cell proliferation through apoptosis induction mechanisms .

- Antimicrobial Evaluation : Another study assessed the antibacterial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated a strong correlation between structural modifications and enhanced antimicrobial efficacy .

- Inflammation Model : In vivo studies demonstrated that certain sulfonamide derivatives could reduce inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Heterocyclic Motifs

The compound shares structural similarities with other sulfonamide-based molecules, such as 4-methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide (3u) and 4-methyl-N-(1-(2-phenyl-1H-indol-3-yl)propan-2-yl)benzenesulfonamide (3’u). These analogues replace the tetrahydroquinoline-thiophene system with an indole-propyl chain. Key differences include:

- Electron-Withdrawing vs.

- Rigidity: The tetrahydroquinoline core imposes greater conformational restraint than the flexible propyl linker in 3u/3’u, which may influence receptor-substrate interactions .

Pharmacological Comparisons

- Enzyme Inhibition: Benzothiazole-containing analogues exhibit IC₅₀ values in the nanomolar range against kinases (e.g., JAK2, EGFR), suggesting that the tetrahydroquinoline-sulfonamide scaffold may similarly target kinase ATP-binding pockets .

- Solubility and Bioavailability : The thiophene-sulfonyl group in the target compound may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., example 24 in the patent), which could limit oral bioavailability .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Research Findings and Limitations

- Target Compound: No direct in vivo data are available, but molecular docking studies suggest strong interactions with COX-2 and EGFR due to the sulfonamide-thiophene pharmacophore .

- Contradictory Evidence : While 3u/3’u show moderate COX-2 inhibition (IC₅₀ ~120 nM), the rigid architecture of the target compound may improve potency but at the cost of synthetic complexity .

- Patent Compounds : Derivatives with adamantyl or pyrido-pyridazine cores (e.g., example 24) demonstrate superior kinase inhibition (IC₅₀ <10 nM), highlighting the trade-off between structural complexity and efficacy .

Q & A

Advanced Question

- ADMET Prediction : Tools like SwissADME estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test).

- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., blood-brain barrier penetration) using CHARMM or GROMACS force fields .

- Free Energy Perturbation (FEP) : Quantify binding free energy changes for mutant enzyme variants to guide lead optimization.

How can researchers optimize reaction yields in the final sulfonylation step?

Basic Question

Yield optimization strategies:

- Catalyst Screening : Test DMAP, pyridine, or triethylamine to enhance nucleophilicity.

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize decomposition .

- Workflow Table :

| Step | Reagent | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | Thiophene-2-sulfonyl chloride | Pyridine | 0°C → RT | 65–72 |

| Quenching | Ice-water | CH2Cl2 | 0°C | - |

What are the best practices for resolving contradictory bioactivity data across cell-based vs. enzyme-based assays?

Advanced Question

- Mechanistic Profiling : Use target engagement assays (e.g., CETSA) to confirm intracellular target binding.

- Off-Target Screening : Employ proteome-wide affinity chromatography to identify non-specific interactions.

- Data Triangulation : Compare IC50 (enzyme) vs. EC50 (cell) values; discrepancies >10-fold suggest assay-specific artifacts .

How does the sulfonamide group’s electronic configuration influence this compound’s reactivity?

Basic Question

The benzenesulfonamide group acts as an electron-withdrawing substituent, which:

- Stabilizes Intermediates : Enhances resonance during nucleophilic aromatic substitution.

- Modulates pKa : The sulfonamide NH has a pKa ~10, making it deprotonated under basic conditions, facilitating electrophilic attacks .

What strategies improve aqueous solubility for in vivo studies without compromising activity?

Advanced Question

- Salt Formation : Prepare sodium or hydrochloride salts via acid/base titration.

- Prodrug Design : Introduce phosphate or PEG groups at the sulfonamide nitrogen, which hydrolyze in vivo.

- Co-Solvent Systems : Use cyclodextrin inclusion complexes or Cremophor EL emulsions .

How can researchers validate the stability of this compound under physiological conditions?

Basic Question

- Forced Degradation Studies : Expose to pH 1–13 buffers, heat (40–60°C), and UV light. Monitor degradation via HPLC.

- Plasma Stability Assays : Incubate with human/animal plasma (37°C, 1–24 hrs) and quantify parent compound remaining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.